4-Chloro-2-cyclopentylpyrimidine
Overview
Description
4-Chloro-2-cyclopentylpyrimidine, also known as CCP or CYC-2-CPY, is a pyrimidine derivative . It has been developed in recent years as a key building block in the synthesis of various biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2
. The molecular weight is 182.65 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.65 . It is a liquid at normal temperature .Scientific Research Applications
Synthesis and Chemical Applications
4-Chloro-2-cyclopentylpyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. An example is its use in developing 4-aryl-5-pyrimidinylimidazoles , which are of significant medicinal interest. The process involves sequential substitution reactions starting from 2,4-dichloropyrimidine, showcasing the compound's utility in constructing complex molecules with potential pharmacological activities (Xiaohu Deng & N. Mani, 2006).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been explored for their biological activities. For instance, 2-Amino-7-chloro-2'-deoxytubercidin demonstrates the structural intricacies and potential for forming hydrogen bonds, which are crucial for drug-DNA interactions and the development of novel therapeutic agents (F. Seela, Xiaohua Peng, H. Eickmeier, & H. Reuter, 2006).
Catalysis and Reaction Mechanisms
The compound has also been investigated in the context of catalysis, where its derivatives facilitate C-C coupling reactions by activating pyrimidine in the presence of C-Cl bonds. This highlights the role of this compound in developing new catalytic processes that can efficiently create bonds between molecules, a cornerstone in synthetic organic chemistry (Andreas Steffen et al., 2005).
Environmental and Agricultural Research
Moreover, derivatives of this compound, such as 2-amino 4-chloro 6-methyl pyrimidine (AM) , are studied for their degradation and persistence in soil, particularly in the context of nitrification inhibition. This research is pivotal for understanding how these compounds behave in environmental settings, influencing the design of more sustainable agricultural practices (A. Srivastava et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-2-cyclopentylpyrimidine are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Mechanism of Action
Mode of Action
It is known that anilinopyrimidines (ap), a class of compounds to which 4-chloro-2-cyclopentylpyrimidine may belong, inhibit methionine biosynthesis and secretion of hydrolytic enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biochemical processes of the cell.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound might affect the methionine biosynthesis pathway and the secretion of hydrolytic enzymes . The downstream effects of these interactions would depend on the specific role of these pathways in the cell.
Properties
IUPAC Name |
4-chloro-2-cyclopentylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWAKKBIRIJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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